molecular formula C19H19NO4S B2564891 6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one CAS No. 899215-16-8

6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2564891
CAS No.: 899215-16-8
M. Wt: 357.42
InChI Key: OBOFBIMJJOHIDY-UHFFFAOYSA-N
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Description

6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, substituted with ethyl, methoxybenzenesulfonyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethyl, methoxybenzenesulfonyl, and methyl groups through various substitution reactions. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and methylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline: A similar compound with a piperazine group instead of a methyl group.

    6-ethyl-3-(4-methoxybenzenesulfonyl)-4-quinolinone: A compound with a similar structure but lacking the ethyl and methyl groups.

Uniqueness

6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-ethyl-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-4-13-5-10-17-16(11-13)19(21)18(12-20(17)2)25(22,23)15-8-6-14(24-3)7-9-15/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOFBIMJJOHIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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